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Compound of Interest

Compound Name: BAY-4931

Cat. No.: B10857054 Get Quote

This guide provides a comparative analysis of the experimental results for BAY-4931, a potent

and selective covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ

(PPARγ). The data presented here is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation of BAY-4931's performance

against other known PPARγ inverse-agonists.

BAY-4931 has been shown to induce a repressive PPARγ complex, leading to the robust

regulation of PPARγ target genes and significant antiproliferative effects in sensitive cancer cell

lines.[1][2][3] This guide summarizes key quantitative data, details the experimental protocols

used for these findings, and visualizes the underlying biological pathways and experimental

workflows.

Performance Comparison
The following tables summarize the in vitro performance of BAY-4931 in comparison to other

PPARγ inverse-agonists, including BAY-0069, T0070907, and SR10221.

Table 1: Biochemical and Cellular Activity of PPARγ
Inverse-Agonists
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Compound
NCOR2
Recruitment
IC50 (nM)

NCOR2
Recruitment
Emax (%)

Cellular
Reporter
Assay IC50
(nM)

UM-UC-9
Proliferation
IC50 (nM)

BAY-4931 0.14 82 0.17 3.4

BAY-0069 24 25 6.3 >1000

T0070907 1.3 100 1.5 12

SR10221 13 78 13 39

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-

Agonists BAY-4931 and BAY-0069"[1][2].

Table 2: Selectivity and Metabolic Profile of BAY-4931
and BAY-0069

Compound
Human PPARγ
IC50 (nM) /
Emax (%)

Human PPARA
IC50 (nM) /
Emax (%)

Human PPARD
IC50 (nM) /
Emax (%)

CYP2C8
Inhibition IC50
(µM)

BAY-4931 0.40 / 100 >50000 / 0 >50000 / 0 7.0

BAY-0069 6.3 / 72 7500 / 63 9000 / 84 4.3

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-

Agonists BAY-4931 and BAY-0069"[1][2].

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BAY-4931 and a typical

experimental workflow for its evaluation.
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Caption: PPARγ Inverse-Agonist Signaling Pathway
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Caption: Experimental Workflow for PPARγ Inverse-Agonist

Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data

presented above.

NCOR2 Recruitment Assay (LanthaScreen TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to

measure the recruitment of the nuclear receptor corepressor 2 (NCOR2) to the PPARγ ligand-

binding domain (LBD). Compounds were incubated with GST-tagged PPARγ-LBD and a

terbium-labeled anti-GST antibody, along with a fluorescently labeled NCOR2 peptide. The TR-

FRET signal, indicative of corepressor recruitment, was measured after incubation.

Cellular Reporter Assay
A GAL4-NHR-LBD one-hybrid reporter assay was employed. This assay utilizes a fusion

protein of the GAL4 DNA binding domain and the nuclear hormone receptor ligand binding

domain (NHR-LBD). The assay measures the inhibition of luciferase reporter gene activity in

response to the test compounds in a dose-dependent manner.

UM-UC-9 Proliferation Assay
The antiproliferative effects of the compounds were assessed in the UM-UC-9 bladder cancer

cell line, which exhibits a focal amplification of the PPARG gene.[1] Cells were treated with the

compounds in a dose-response manner for 7 days, and cell viability was measured to

determine the IC50 values.

Selectivity and CYP Inhibition Assays
The selectivity of the compounds was evaluated using cellular reporter assays for human

PPARA and PPARD. Inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8,

CYP2C9, CYP2D6, and CYP3A4) was determined to assess the potential for drug-drug

interactions.[2]

Metabolic Stability Assays
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The metabolic stability of the compounds was determined by incubating them with human and

rat liver microsomes or rat hepatocytes. The percentage of the compound remaining after a

specific time was quantified by HPLC-UV to determine the clearance rate.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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